1-Phenyl-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
1-Phenyl-1,8-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of a phenyl-substituted amine with a cyclic ketone under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen additions.
Substitution: Substituted phenyl derivatives with nitro or halogen groups.
Scientific Research Applications
1-Phenyl-1,8-diazaspiro[4
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can block the activation of necroptosis pathways, thereby exhibiting anti-inflammatory and anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Identified as a potent RIPK1 inhibitor.
2,8-Diazaspiro[4.5]decan-1-one derivatives: Explored for their chitin synthase inhibition and antifungal activities
Uniqueness
1-Phenyl-1,8-diazaspiro[4.5]decan-2-one stands out due to its specific structural features and its potent inhibitory activity against RIPK1. This makes it a valuable compound in the development of therapeutic agents targeting inflammatory and cancerous conditions .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-phenyl-1,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C14H18N2O/c17-13-6-7-14(8-10-15-11-9-14)16(13)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
InChI Key |
HPLFHIVBNWJSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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